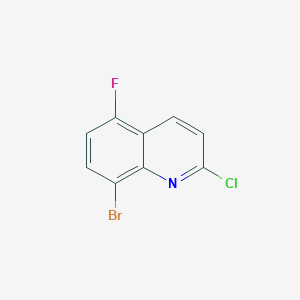

8-Bromo-2-chloro-5-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)5-1-4-8(11)13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGMUSZRHPDNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 8 Bromo 2 Chloro 5 Fluoroquinoline

Halogen Exchange Reactions and Their Regiochemical Outcomes

Halogen exchange reactions are a fundamental tool for modifying the reactivity and properties of aromatic and heteroaromatic compounds. In the case of 8-Bromo-2-chloro-5-fluoroquinoline, the differential reactivity of the bromine and chlorine substituents allows for selective transformations. While specific studies on halogen exchange for this exact molecule are not extensively detailed in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) suggest that the chlorine at the C2 position would be more labile to exchange with other halogens, such as iodine, under appropriate conditions. This is due to the electron-withdrawing nature of the quinoline (B57606) nitrogen, which activates the C2 and C4 positions towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Quinoline Positions

The this compound core is primed for nucleophilic aromatic substitution (SNAr) reactions, a key strategy for introducing a variety of functional groups. The electron-deficient nature of the quinoline ring, amplified by the presence of three halogen atoms, facilitates the displacement of the halogens by nucleophiles.

The regioselectivity of SNAr reactions on di- and poly-halogenated quinolines is a well-studied area. Generally, the C2 and C4 positions are the most activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. In this compound, the chlorine atom at the C2 position is the most likely site for nucleophilic displacement. This is because the C2 position is inherently more electrophilic in quinolines, and the carbon-chlorine bond is more readily cleaved than the carbon-bromine bond in SNAr reactions, especially when not influenced by metal catalysis.

A study on the chemoselective amination of the related 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrated that under non-catalyzed, neat conditions, nucleophilic substitution preferentially occurs at the 2-chloro position. This suggests that direct reaction of this compound with nucleophiles such as amines or alcohols would likely yield the corresponding 2-substituted-8-bromo-5-fluoroquinolines.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Predicted Major Product | Reaction Conditions |

| Primary/Secondary Amine | 8-Bromo-2-(amino)-5-fluoroquinoline | Neat or in a polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide | 8-Bromo-2-(alkoxy)-5-fluoroquinoline | Corresponding alcohol with a base (e.g., NaH, KOtBu) |

| Thiolate | 8-Bromo-2-(thio)-5-fluoroquinoline | Thiol with a base |

C-H Bond Functionalization and Activation Strategies on the Halogenated Quinoline Core

While the halogenated positions offer clear handles for functionalization, direct C-H bond activation presents a more atom-economical approach to derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. In the context of this compound, the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst. This differential reactivity allows for selective cross-coupling reactions at the C8 position.

For instance, Suzuki-Miyaura coupling with arylboronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination can be selectively performed at the C8-bromo position, leaving the C2-chloro and C5-fluoro substituents intact for subsequent transformations. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high selectivity.

A patent describing the synthesis of this compound-3-carbaldehyde suggests that C-H functionalization at the C3 position is also possible, likely through a directed metalation-lithiation or a Vilsmeier-Haack type reaction, followed by the introduction of a formyl group. This demonstrates that even the non-halogenated positions of the quinoline core can be selectively functionalized.

Further Functionalization of the Halogenated Quinoline Scaffold

The sequential and selective nature of the reactions described above allows for a stepwise approach to building molecular complexity from the this compound scaffold. A plausible synthetic route could involve an initial palladium-catalyzed cross-coupling reaction at the C8 position, followed by a nucleophilic aromatic substitution at the C2 position.

For example, a Suzuki coupling at C8 to introduce an aryl group, followed by an amination at C2, would lead to a highly functionalized 2-amino-8-aryl-5-fluoroquinoline derivative. The remaining fluorine atom at the C5 position could also potentially be displaced under more forcing conditions or by using specific catalysts, although it is generally the least reactive of the halogens in SNAr reactions.

Table 2: Plausible Stepwise Functionalization of this compound

| Step | Reaction Type | Position | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | C8 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 2-Chloro-8-aryl-5-fluoroquinoline |

| 2 | Nucleophilic Aromatic Substitution | C2 | Amine, heat or base | 2-Amino-8-aryl-5-fluoroquinoline |

This stepwise approach provides access to a vast chemical space of substituted quinolines, which can be explored for various applications, including the development of new therapeutic agents and functional materials. The presence of the fluorine atom at the C5 position is also of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate the metabolic stability and pharmacokinetic properties of drug candidates.

Structure Activity/property Relationship Sar/spr Investigations of Halogenated Quinoline Systems

Positional Isomerism and Halogen Substitution Effects on Molecular Characteristics

The identity and position of halogen substituents on the quinoline (B57606) ring are critical determinants of a molecule's properties. The substitution pattern in 8-Bromo-2-chloro-5-fluoroquinoline—with halogens on both the benzene (B151609) and pyridine (B92270) rings—creates a unique electronic and steric profile.

Research on various halogenated quinolines demonstrates that altering the substitution pattern can significantly impact biological activity and physicochemical characteristics. For instance, studies on quinoline hybrids have shown that the biological properties are dependent on the substituent of the quinolinyl heterocycle. nih.gov In some series of compounds, fluorine-substituted derivatives outperform their chlorine- and methyl-substituted counterparts in terms of potency. nih.gov

The specific arrangement in this compound, with a bromine at C8, a chlorine at C2, and a fluorine at C5, combines the effects of these three different halogens at electronically and sterically distinct positions, resulting in a compound with a multifaceted character.

| Property | Value | Source |

| Molecular Formula | C₉H₄BrClFN | bldpharm.comabovchem.com |

| Molecular Weight | 260.49 g/mol | bldpharm.comabovchem.com |

| CAS Number | 1432323-01-7 | bldpharm.com |

| Monoisotopic Mass | 258.9298 Da | Computed |

| Predicted XLogP3 | 3.3 | uni.lu |

| Physicochemical properties of this compound. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Halogenated Quinolines

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov For halogenated quinolines, these models are invaluable for predicting their behavior and guiding the synthesis of new derivatives.

QSAR/QSPR analyses typically involve calculating a set of molecular descriptors that numerically represent the constitutional, topological, electronic, and hydrophobic features of a molecule. researchgate.netaimspress.com For quinoline-based compounds, key descriptors often include:

Hydrophobic descriptors (e.g., AlogP, cLogP): These relate to the compound's lipophilicity, which influences its absorption, distribution, and ability to cross biological membranes. researchgate.netnih.gov

Electronic descriptors (e.g., polarizability, LUMO energy): These describe the electron distribution within the molecule and its susceptibility to electrophilic or nucleophilic attack, which is fundamental to its reactivity. researchgate.netaimspress.com

Topological descriptors (e.g., radius of gyration): These relate to the size and shape of the molecule, which can affect its binding to target sites. nih.govresearchgate.net

In studies of quinolinone-based compounds, descriptors for van der Waals volume, electron density, and electronegativity were found to be pivotal in determining biological activity. nih.gov Similarly, a QSPR analysis of quinolone antibiotics utilized various degree-based topological indices to establish correlations with physicochemical properties, employing linear, quadratic, and cubic regression models for enhanced predictive accuracy. nih.gov The reliability of such models is often expressed by statistical parameters like the coefficient of determination (r²), which indicates how well the model explains the observed variance. researchgate.net

| Descriptor Type | Example Descriptors | Significance in Modeling |

| Hydrophobic | AlogP98, cLogP | Correlates with membrane permeability and solubility. rsc.orgresearchgate.net |

| Electronic | Atomic Polarizability, LUMO Energy, Electron Density | Relates to chemical reactivity and interaction potential. aimspress.comnih.gov |

| Topological | Radius of Gyration, Topological Indices | Describes molecular size, shape, and branching. nih.govresearchgate.net |

| Steric | Molar Refractivity (MR), van der Waals Volume | Reflects the volume and steric hindrance of the molecule. aimspress.comnih.gov |

| Common descriptor types used in QSAR/QSPR studies of quinoline derivatives. |

Steric and Electronic Influences of Halogen Substituents (Bromine, Chlorine, Fluorine) on Molecular Conformation and Reactivity

The three different halogens in this compound exert distinct steric and electronic effects that collectively define the molecule's reactivity and conformation.

Electronic Influences: All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases down the group: F > Cl > Br.

Fluorine (at C5): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring, lowering the pKa of the quinoline nitrogen and making the ring system less susceptible to electrophilic substitution.

Chlorine (at C2): Located on the pyridine ring, the chloro group significantly influences the reactivity of this ring. Its electron-withdrawing nature makes the C2 position more susceptible to nucleophilic substitution.

Bromine (at C8): Bromine is less electronegative than chlorine and fluorine but still acts as an electron-withdrawing group. Its position at C8 can influence the basicity of the nearby quinoline nitrogen.

In addition to the inductive effect, halogens (except fluorine) can donate electron density through resonance (+M effect). However, for halogens, the inductive effect typically dominates. This net electron withdrawal activates the quinoline ring system towards certain reactions while deactivating it towards others. For example, density functional theory (DFT) studies on other halogenated quinolines have shown that such substitutions modify the molecule's energy band gap and chemical reactivity. acs.org The presence of halogens is also known to facilitate certain catalytic reactions by stabilizing intermediates or transition states through halogen bonding. acs.orgnih.gov

Steric Influences: The size of the halogen atoms (van der Waals radius) increases down the group: F < Cl < Br.

The fluorine atom at C5 is relatively small and introduces minimal steric hindrance.

The chlorine atom at C2 has a moderate size.

The bromine atom at C8 is the largest of the three substituents and can create significant steric bulk. This can influence the orientation of the molecule when it interacts with other molecules or biological targets and may hinder or direct reactions at adjacent positions.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Influence on Quinoline Scaffold |

| Fluorine (F) | 1.47 | 3.98 | Strongest inductive electron withdrawal. youtube.com |

| Chlorine (Cl) | 1.75 | 3.16 | Significant inductive effect, moderate size. youtube.com |

| Bromine (Br) | 1.85 | 2.96 | Largest steric bulk, moderate inductive effect. youtube.com |

| Comparison of steric and electronic properties of the halogen substituents. |

Impact of Halogenation on Quinoline Scaffold Planarity and Substituent Orientation

The quinoline ring system is inherently aromatic and therefore largely planar. The introduction of substituents can potentially cause minor distortions in this planarity. In this compound, the substituents are single atoms, which are less likely to cause significant deviation from planarity compared to larger, multi-atom functional groups.

Crystal structure analyses of related halogenated quinoline derivatives have confirmed that the quinoline ring generally maintains its planarity. acs.org For instance, in N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine and its 3-chloro-4-fluorophenyl analogue, the quinoline ring itself remains planar, and this planarity extends to the immediately attached functional groups. acs.org

Theoretical and Computational Chemistry Analyses of 8 Bromo 2 Chloro 5 Fluoroquinoline

Quantum Chemical Calculations (DFT, Hartree-Fock, MP2) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are powerful tools for this purpose. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying quinoline (B57606) derivatives. nih.govrsc.orgresearchgate.net These calculations can provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

For 8-Bromo-2-chloro-5-fluoroquinoline, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. The choice of functional in DFT (e.g., B3LYP) is also crucial and is often selected based on its proven performance for similar molecular systems. researchgate.netarabjchem.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For a rigid molecule like this compound, the primary focus would be on the planarity of the quinoline ring system and the precise bond lengths and angles of the substituents.

The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total energy. The resulting optimized geometry provides key structural parameters. While specific data for this compound is not available, a hypothetical table of optimized geometric parameters based on studies of similar quinoline derivatives is presented below. arabjchem.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-Cl | 1.74 Å |

| C5-F | 1.35 Å | |

| C8-Br | 1.90 Å | |

| Bond Angle | C(1)-C(2)-Cl | 118.5° |

| C(4)-C(5)-F | 119.2° | |

| C(7)-C(8)-Br | 121.0° | |

| Dihedral Angle | C(4)-C(5)-C(6)-C(7) | ~0° |

Conformational analysis for this largely planar molecule would confirm the stability of the flat quinoline structure and identify any minor puckering that might occur.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the quinoline ring and the bromine atom, which has lone pairs of electrons. The LUMO is likely distributed over the entire aromatic system, particularly the electron-deficient regions influenced by the electronegative halogen atoms.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govrsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Electrophilicity Index | ω | χ²/2η | 3.67 |

These hypothetical values suggest that this compound would be a moderately reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping for Predictive Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netnih.govresearchgate.net

For this compound, the MEP map would likely show the most negative potential (typically colored red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The fluorine, chlorine, and bromine atoms would also exhibit regions of negative potential. The hydrogen atoms on the quinoline ring and the regions adjacent to the electron-withdrawing halogen atoms would display positive potential (typically colored blue), indicating susceptibility to nucleophilic attack. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Characterization of Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules. NCI analysis is a computational method that helps to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. arabjchem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its interactions with its environment, such as a solvent. nih.govmdpi.comdoi.org

An MD simulation of this compound in a solvent like water would involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms over a series of small time steps. This simulation would reveal how the molecule moves, rotates, and vibrates, as well as how it interacts with the surrounding water molecules. Key properties that can be extracted from MD simulations include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, and the solvation free energy. arabjchem.orgnih.gov These simulations are crucial for understanding how the solvent influences the molecule's conformation and reactivity.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction Methodologies (excluding clinical outcomes)

In silico methods are extensively used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their potential therapeutic efficacy. ijprajournal.combenthamdirect.comnih.gov Various computational models and software can predict these properties based on the molecule's structure.

For this compound, a range of pharmacokinetic parameters would be predicted. These predictions are based on quantitative structure-activity relationship (QSAR) models and other computational algorithms. researchgate.netnih.gov

Table 3: Hypothetical In Silico ADME Property Predictions for this compound

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal cell layer. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests limited ability to enter the central nervous system. |

| Plasma Protein Binding | High | Indicates a significant portion of the compound may bind to proteins in the blood. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Suggests a potential pathway for renal excretion. |

It is important to note that these are theoretical predictions and would require experimental validation.

Molecular Docking and Ligand-Target Interaction Studies

As of the latest available research, specific molecular docking and ligand-target interaction studies for the compound this compound are not publicly documented in scientific literature. However, the principles of these computational methods are well-established and have been extensively applied to the broader class of quinoline and fluoroquinolone derivatives, offering insights into their potential mechanisms of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of interaction between a potential drug and its biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses.

For quinoline derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. These studies help in understanding the structure-activity relationships (SAR), where the chemical structure of a compound is correlated with its biological activity.

Identification and Characterization of Allosteric Binding Sites

Allosteric sites are binding sites on a protein that are topographically distinct from the primary (orthosteric) active site. Ligands that bind to allosteric sites can modulate the protein's activity by inducing a conformational change that is transmitted to the active site. The discovery of allosteric modulators has opened new avenues for drug development, as they can offer greater selectivity and a more nuanced control over protein function compared to traditional active-site inhibitors.

In the context of quinoline derivatives, while most antibacterial fluoroquinolones target the active site of DNA gyrase, there is growing interest in identifying allosteric sites on this and other enzymes. Targeting allosteric sites could provide a strategy to overcome drug resistance that arises from mutations in the active site.

Computational methods play a pivotal role in the identification of potential allosteric pockets. These methods include:

Pocket Prediction Algorithms: These tools analyze the protein's surface to identify cavities that are large enough to accommodate a small molecule.

Molecular Dynamics Simulations: These simulations can reveal "cryptic" allosteric sites that are not apparent in the static crystal structure but become accessible due to the protein's natural flexibility.

Fragment-Based Screening: In this computational approach, small chemical fragments are docked to the entire protein surface to identify "hot spots" where fragments tend to cluster, indicating a potential binding site.

While no specific allosteric binding sites have been reported for this compound, research on other enzyme systems has demonstrated the feasibility of this approach for quinoline-like scaffolds. For example, some inhibitors of kinases have been shown to bind to allosteric pockets, leading to high selectivity and novel mechanisms of inhibition.

Molecular Interaction and Mechanistic Studies Excluding Biological Efficacy and Toxicity Outcomes

Investigation of Molecular Recognition Principles and Binding Affinities

The molecular recognition of quinolone antibiotics is primarily driven by their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. It is highly probable that 8-Bromo-2-chloro-5-fluoroquinoline follows this principle. The core quinolone scaffold is essential for fitting into a specific pocket on the enzyme-DNA complex.

The binding affinity of fluoroquinolones is a critical determinant of their inhibitory action. While specific binding affinity data for this compound is not available, the affinities of related compounds are influenced by substituents on the quinolone ring. For instance, the C7 substituent on many fluoroquinolones plays a significant role in potency and spectrum. In the case of this compound, the bromine at position 8, the chlorine at position 2, and the fluorine at position 5 would collectively influence the electronic distribution and steric profile of the molecule, thereby modulating its binding affinity for the target enzymes.

It is known that plasmid-mediated resistance can arise from proteins that bind to DNA gyrase, shielding it from quinolones. The affinity of this compound for these protective proteins versus its affinity for the primary enzyme targets would be a key factor in its potential activity in resistant bacterial strains.

Characterization of Intermolecular Forces and Specific Binding Site Features

The interaction between fluoroquinolones and the DNA-topoisomerase complex is a multifaceted process involving a variety of intermolecular forces. Based on extensive studies of other fluoroquinolones, the binding of this compound would likely involve:

Hydrogen Bonding: The ketone at C-4 and the carboxyl group at C-3 (common in active fluoroquinolones, though not explicitly present in the base structure of this compound) are crucial for forming hydrogen bonds with amino acid residues in the enzyme's binding site.

Metal Ion Coordination: A hallmark of quinolone binding is the formation of a water-metal ion bridge. A magnesium ion (Mg²⁺) is often chelated by the C-4 keto and C-3 carboxyl groups of the quinolone, and this complex is bridged by water molecules to key serine and aspartate/glutamate residues within the quinolone resistance-determining region (QRDR) of the enzyme. researchgate.net

Hydrophobic Interactions: The aromatic rings of the quinolone scaffold participate in hydrophobic and stacking interactions with the DNA bases at the site of cleavage.

Van der Waals Forces: The various substituents on the quinolone ring, including the bromo, chloro, and fluoro groups of this compound, would engage in van der Waals interactions with the surrounding amino acids and DNA, contributing to the stability of the complex.

The specific binding site for quinolones is located on the enzyme-DNA complex, not on the enzyme or DNA alone. nih.gov For DNA gyrase, this is within the GyrA subunit, and for topoisomerase IV, it is in the ParC subunit. nih.govacs.org Crystal structures of other fluoroquinolones in complex with these enzymes have identified key interacting residues. researchgate.netnih.govsgul.ac.uk

| Enzyme Subunit | Key Interacting Residues (in E. coli) | Nature of Interaction |

| GyrA / ParC | Serine (e.g., Ser83 in GyrA) | Anchors the water-metal ion bridge |

| GyrA / ParC | Acidic Residue (e.g., Asp87 in GyrA) | Anchors the water-metal ion bridge |

| GyrA / ParC | Arginine (e.g., Arg121 in GyrA) | Contributes to binding and positioning |

Mutations in these key residues are a primary mechanism of target-mediated fluoroquinolone resistance, as they decrease the binding affinity of the drug. nih.govwikipedia.org

Proposed Mechanisms of Molecular Action at the Subcellular and Enzymatic Level

The proposed mechanism of action for this compound, in line with other quinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are essential for managing DNA topology during replication, transcription, and repair.

The molecular action proceeds through the following proposed steps:

Complex Formation: The compound is believed to intercalate into the DNA at the point of enzyme-mediated cleavage, forming a ternary complex with the enzyme and the DNA. nih.gov

Inhibition of DNA Ligation: The primary action is not the inhibition of the DNA cleavage (nuclease) activity of the topoisomerases, but rather the inhibition of the re-ligation of the cleaved DNA strands. The presence of the quinolone in the "gate" prevents the enzyme from resealing the break. wikipedia.org

Stabilization of the Cleavage Complex: The compound stabilizes the covalent complex formed between the topoisomerase and the cleaved DNA. This stabilized complex acts as a physical barrier to the progression of replication forks and transcription machinery. nih.gov

Induction of DNA Damage: The stalled replication forks can collapse, leading to the release of double-strand breaks in the bacterial chromosome. This triggers a cascade of events, including the SOS response and ultimately, cell death.

The interaction is thought to occur within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits. The specific halogen substitutions on this compound would influence the stability of this ternary complex and its effectiveness as an inhibitor. For example, the electron-withdrawing nature of the fluorine and chlorine atoms, combined with the steric bulk of the bromine atom, would modulate the electronic and steric complementarity of the drug to its binding site.

Future Research Directions in Halogenated Quinoline Chemistry

Development of Novel and Efficient Synthetic Strategies for Complex Poly-Halogenated Quinoline (B57606) Architectures

The synthesis of poly-halogenated quinolines like 8-Bromo-2-chloro-5-fluoroquinoline presents a significant challenge due to the need for high regioselectivity in the halogenation steps. While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, provide a foundational framework, the direct and controlled introduction of multiple, different halogen substituents onto the quinoline core requires more sophisticated approaches. researchgate.netnih.gov

Future research will likely focus on the development of novel synthetic strategies that offer high efficiency and selectivity. One promising avenue is the use of modern cross-coupling reactions. For instance, a plausible retrosynthetic analysis for this compound could involve the sequential functionalization of a pre-functionalized aniline (B41778) or quinoline precursor.

A potential synthetic route could start from a suitably substituted aniline, which would undergo cyclization to form the quinoline ring, followed by selective halogenation. For example, a substituted aniline could be reacted with a β-ketoester in a Conrad-Limpach synthesis or with a β-diketone in a Combes synthesis to construct the quinoline core. nih.gov Subsequent regioselective halogenation steps, potentially involving electrophilic aromatic substitution with careful control of reaction conditions, would be necessary to introduce the bromo, chloro, and fluoro groups at the desired positions.

Another key area of development will be the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org The development of MCRs tailored for the synthesis of poly-halogenated quinolines would significantly streamline the synthetic process, improving atom economy and reducing waste.

A hypothetical, yet plausible, synthetic approach is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Cyclization (e.g., Combes synthesis) | Substituted aniline, β-diketone | Dihalogenated quinoline precursor |

| 2 | Halogenation | Dihalogenated quinoline, Halogenating agent | This compound |

Exploration of Diverse Functionalization Opportunities on the Halogenated Quinoline Core

The presence of three distinct halogen atoms on the this compound core offers a wealth of opportunities for further functionalization. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

Future research will undoubtedly explore the selective functionalization of this scaffold using a variety of modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, will be instrumental in this regard. nih.gov For example, the C-Br bond at the 8-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 2-position, allowing for selective introduction of aryl, heteroaryl, or alkyl groups at this site.

C-H activation is another powerful tool that will be increasingly applied to the functionalization of halogenated quinolines. nih.gov This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalization. For this compound, C-H activation could potentially be directed to the remaining C-H bonds on the quinoline ring, offering a complementary approach to traditional cross-coupling methods.

The table below summarizes potential functionalization reactions for this compound:

| Position | Reaction Type | Potential Reagents | Potential Products |

| C-8 (Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 8-Aryl-2-chloro-5-fluoroquinoline |

| C-2 (Cl) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-8-bromo-5-fluoroquinoline |

| C-H | C-H Arylation | Aryl halide, Pd catalyst | Arylated this compound |

Advancements in Computational Methodologies for Enhanced Predictive Modeling of Quinoline Derivatives

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For halogenated quinolines, computational methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. These predictions can guide synthetic efforts and help to rationalize experimental observations.

Future advancements in computational methodologies, particularly in the areas of density functional theory (DFT) and machine learning, will provide even more powerful tools for the study of quinoline derivatives. DFT calculations can be used to model the transition states of reactions, providing insights into reaction mechanisms and helping to predict the regioselectivity of functionalization reactions. For this compound, DFT could be employed to predict the relative reactivity of the different halogen atoms and C-H bonds, aiding in the design of selective synthetic strategies.

Machine learning algorithms, trained on large datasets of known quinoline derivatives, could be used to predict the biological activity or material properties of new compounds, such as this compound. This in silico screening can help to prioritize synthetic targets and accelerate the discovery of new functional molecules.

The following table highlights key properties of this compound that can be predicted using computational methods:

| Property | Computational Method | Significance |

| Molecular Geometry | DFT | Understanding the 3D structure |

| Electronic Properties | DFT | Predicting reactivity and intermolecular interactions |

| Spectroscopic Data (NMR, IR) | DFT | Aiding in experimental characterization |

| Biological Activity | Machine Learning | Identifying potential therapeutic applications |

Comprehensive Mechanistic Elucidation of Complex Halogen-Containing Quinoline Reactions

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For complex, poly-halogenated quinolines, the interplay of multiple halogen substituents can lead to intricate and sometimes unexpected reaction pathways.

Future research will focus on the detailed mechanistic elucidation of reactions involving these complex molecules. This will involve a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, and computational modeling. For example, understanding the precise mechanism of a selective cross-coupling reaction on this compound would enable the optimization of reaction conditions to maximize yield and minimize side products.

The study of reaction mechanisms will also shed light on the fundamental electronic and steric effects of the different halogen atoms on the reactivity of the quinoline core. This knowledge will be invaluable for the rational design of new synthetic strategies and the prediction of the properties of novel halogenated quinoline derivatives.

Integration of Advanced Spectroscopic and Computational Techniques for Holistic Chemical Characterization

The unambiguous characterization of complex molecules like this compound requires a multi-faceted approach that integrates various analytical techniques. While individual spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable information, a truly holistic understanding is achieved through their combined use, often in conjunction with computational analysis.

Future efforts in this area will focus on the seamless integration of advanced spectroscopic techniques with high-level computational modeling. For instance, the experimental NMR spectrum of this compound can be compared with a theoretically predicted spectrum from DFT calculations to confirm the structure and assign the observed signals with high confidence. Similarly, mass spectrometry can provide the exact mass of the molecule, confirming its elemental composition, while IR spectroscopy can identify the characteristic vibrational modes of the functional groups present.

The following table outlines the expected characterization data for this compound:

| Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants for the aromatic protons, providing information on the substitution pattern. |

| ¹³C NMR | Chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton. |

| ¹⁹F NMR | Chemical shift of the fluorine atom, confirming its presence and electronic environment. |

| Mass Spectrometry | Precise molecular weight and fragmentation pattern, confirming the elemental composition and providing structural clues. |

| Infrared Spectroscopy | Characteristic absorption bands for C-Br, C-Cl, C-F, and C=N bonds. |

| Computational Modeling | Predicted spectroscopic data to aid in the interpretation of experimental results. |

By combining these powerful analytical and computational tools, researchers can achieve a comprehensive and unambiguous characterization of novel halogenated quinolines, paving the way for their exploration in a wide range of scientific disciplines.

Q & A

Q. What are the critical steps in synthesizing 8-Bromo-2-chloro-5-fluoroquinoline, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, bromination at the 8-position can be achieved using brominating agents like PBr₃ or NBS in anhydrous conditions, while chloro and fluoro substituents are introduced via nucleophilic aromatic substitution (NAS) or directed ortho-metalation. To optimize purity:

- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate halogenated intermediates .

- Monitor reaction progress via TLC and confirm final product purity using HPLC (>95% by area) .

- Ensure inert atmospheres (Ar/N₂) during halogenation to prevent side reactions with moisture .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare shifts with analogous quinolines (e.g., 8-Bromo-6-fluoroquinoline derivatives show distinct aromatic proton splitting patterns) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error to verify halogen stoichiometry .

- X-ray crystallography : Resolve ambiguities in substituent positioning, especially for bromine/chlorine regiochemistry .

Advanced Research Questions

Q. How do electronic effects of bromo, chloro, and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. C-Cl or C-F. Use Pd(PPh₃)₄ and arylboronic acids in THF/water (80°C) for selective substitution .

- Chlorine/Fluorine : Electron-withdrawing groups deactivate the quinoline ring, requiring harsher conditions (e.g., microwave-assisted heating) for Buchwald-Hartwig aminations .

- DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, bromine’s σ-hole enhances electrophilicity at C-8 .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) between synthetic batches be resolved?

Methodological Answer:

- Batch Comparison : Run 2D NMR (COSY, HSQC) to identify spin-spin coupling discrepancies caused by trace solvents or rotamers .

- Crystallographic Validation : Compare experimental X-ray structures with computational models (e.g., Mercury CCDC) to rule out polymorphism .

- Isotopic Labeling : Use ²H-labeled solvents to confirm solvent interactions (e.g., DMSO coordination in DMSO-d₆) .

Mechanistic and Computational Questions

Q. What computational tools are effective for modeling halogen-halogen interactions in this compound derivatives?

Methodological Answer:

- DFT (Gaussian, ORCA) : Optimize geometries at the B3LYP/6-311+G(d,p) level to study halogen bonding (e.g., Br⋯F interactions) and steric clashes .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation tendencies .

- NBO Analysis : Quantify charge transfer between halogens and the quinoline ring to explain regioselectivity in NAS reactions .

Q. How can kinetic studies elucidate halogen-exchange mechanisms under acidic/basic conditions?

Methodological Answer:

- In-Situ Monitoring : Use UV-Vis spectroscopy to track reaction progress (e.g., λ = 270 nm for quinoline intermediates) .

- Isotope Tracing : Introduce ⁸¹Br or ³⁶Cl isotopes to distinguish between SN1/SN2 pathways via mass spectrometry .

- pH-Dependent Studies : Compare rates in HCl/NaOH to identify protonation-dependent mechanisms (e.g., acid-catalyzed bromine displacement) .

Analytical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How to mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Keep in amber vials under argon at -20°C to prevent photodegradation and hydrolysis .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for degradation products (e.g., dehalogenated quinoline) .

Data Interpretation and Reproducibility

Q. Why might reported yields vary in halogenation reactions, and how can reproducibility be improved?

Methodological Answer:

- Source Variability : Use ultra-dry solvents (e.g., THF over molecular sieves) to minimize moisture-induced side reactions .

- Catalyst Purity : Pre-purify Pd catalysts via recrystallization to avoid ligand degradation .

- Standardized Protocols : Adopt OPRD guidelines for reporting reaction parameters (e.g., stirring rate, heating ramp) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.